Cas no 77112-79-9 (1-[(6-methyl-4-oxo-1h-pyrimidin-2-yl)amino]-3-phenylthiourea)

1-[(6-methyl-4-oxo-1h-pyrimidin-2-yl)amino]-3-phenylthiourea structure
77112-79-9 structure
Product Name:1-[(6-methyl-4-oxo-1h-pyrimidin-2-yl)amino]-3-phenylthiourea
CAS No:77112-79-9
MF:C12H13N5OS
MW:275.329519987106
CID:983202
PubChem ID:135500242
Update Time:2025-04-20

1-[(6-methyl-4-oxo-1h-pyrimidin-2-yl)amino]-3-phenylthiourea Chemical and Physical Properties

Names and Identifiers

    • 1-[(6-methyl-4-oxo-1h-pyrimidin-2-yl)amino]-3-phenylthiourea
    • Z56766714
    • NSC-92795
    • DTXSID20391386
    • 77112-79-9
    • NSC92795
    • Inchi: 1S/C12H13N5OS/c1-8-7-10(18)15-11(13-8)16-17-12(19)14-9-5-3-2-4-6-9/h2-7H,1H3,(H2,14,17,19)(H2,13,15,16,18)
    • InChI Key: IZMHTIIWKTUYIE-UHFFFAOYSA-N
    • SMILES: S=C(NNC1=NC(C)=CC(N1)=O)NC1C=CC=CC=1

Computed Properties

  • Exact Mass: 275.08429
  • Monoisotopic Mass: 275.08408123g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 4
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 3
  • Complexity: 426
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1
  • Topological Polar Surface Area: 110Ų

Experimental Properties

  • PSA: 77.55
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